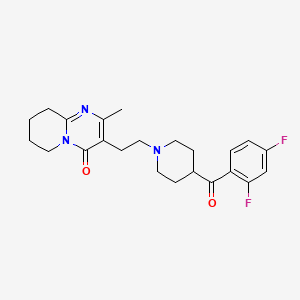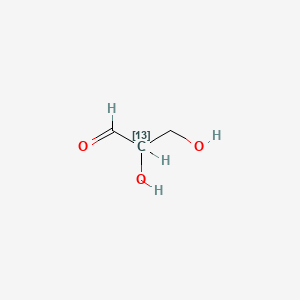
1,2,3-Cyclopentanetriol,4-propyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Cyclopentanetriol,4-propyl-(9CI) is an organic compound with the molecular formula C8H16O3 It is a derivative of cyclopentane, where three hydroxyl groups are attached to the first, second, and third carbon atoms, and a propyl group is attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol,4-propyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane as the starting material.
Hydroxylation: The cyclopentane undergoes hydroxylation to introduce hydroxyl groups at the first, second, and third carbon atoms. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of hydrogen peroxide (H2O2).
Propylation: The hydroxylated cyclopentane is then subjected to propylation to introduce the propyl group at the fourth carbon atom. This can be done using propyl bromide (C3H7Br) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Cyclopentanetriol,4-propyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Cyclopentanetriol,4-propyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid derivatives.
Reduction: Formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: Formation of cyclopentane derivatives with halogen or other functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Cyclopentanetriol,4-propyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Cyclopentanetriol,4-propyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The propyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Cyclopentanetriol: Lacks the propyl group, making it less lipophilic.
1,2,3-Cyclopentanetriol,4-methyl: Contains a methyl group instead of a propyl group, resulting in different chemical and physical properties.
1,2,3-Cyclopentanetriol,4-ethyl: Contains an ethyl group, which affects its reactivity and applications.
Uniqueness
1,2,3-Cyclopentanetriol,4-propyl-(9CI) is unique due to the presence of the propyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other cyclopentanetriol derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
149815-90-7 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.213 |
IUPAC-Name |
4-propylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C8H16O3/c1-2-3-5-4-6(9)8(11)7(5)10/h5-11H,2-4H2,1H3 |
InChI-Schlüssel |
JQIPHSFVDAANFI-UHFFFAOYSA-N |
SMILES |
CCCC1CC(C(C1O)O)O |
Synonyme |
1,2,3-Cyclopentanetriol,4-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)




![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)



